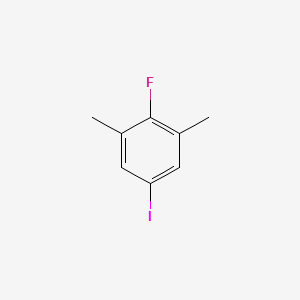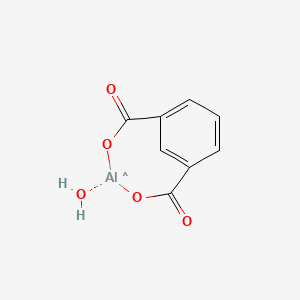
Aluminum hydroxide isophthalate MOF (CAU-10, Isophthalate:Al=0.9-1.0)
Descripción general
Descripción
Aluminum hydroxide isophthalate metal-organic framework (CAU-10, Isophthalate:Al=0.9-1.0) is a type of metal-organic framework (MOF) known for its unique structural and adsorption properties. This compound is composed of aluminum hydroxide and isophthalate ligands, forming a highly stable and porous structure. It exhibits significant potential in various applications due to its high surface area and tunable porosity .
Mecanismo De Acción
Target of Action
Aluminum hydroxide isophthalate MOF (CAU-10, Isophthalate:Al=0.9-1.0), also known as MFCD31707578, is a type of Metal-Organic Framework (MOF). MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures . The primary targets of this compound are gases and small molecules, as MOFs are often used for gas storage, separation, and catalysis .
Mode of Action
The interaction of the compound with its targets is primarily through physical adsorption. The compound’s porous structure provides a high surface area that allows gases and small molecules to be adsorbed onto the surface of the MOF . The isophthalate ligands in the structure contribute to the stability and porosity of the MOF .
Pharmacokinetics
The compound’s physical properties, such as its high surface area and porosity, play a crucial role in its adsorption capacity .
Result of Action
The primary result of the compound’s action is the adsorption of target gases or small molecules. This can lead to changes in the concentration of these substances in the environment. For example, MOFs are often used in gas storage applications, where they can store large volumes of gas within their porous structures .
Action Environment
The action of the compound can be influenced by environmental factors such as temperature and humidity. For instance, the adsorption capacity of MOFs can change with temperature . Moreover, the stability of the compound can be affected by the presence of water or other chemicals in the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aluminum hydroxide isophthalate metal-organic framework typically involves the reaction of aluminum salts with isophthalic acid under hydrothermal conditions. The process generally includes:
Mixing aluminum nitrate or aluminum chloride with isophthalic acid: in a solvent such as water or a mixture of water and ethanol.
Heating the mixture: in an autoclave at temperatures ranging from 120°C to 180°C for several hours to days.
Cooling and filtering the resulting product: to obtain the crystalline aluminum hydroxide isophthalate metal-organic framework.
Industrial Production Methods
Industrial production of aluminum hydroxide isophthalate metal-organic framework follows similar principles but on a larger scale. The process involves:
Scaling up the reaction: by using larger reactors and higher quantities of reactants.
Optimizing reaction conditions: to ensure consistent quality and yield.
Implementing purification steps: such as washing and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Aluminum hydroxide isophthalate metal-organic framework can undergo various chemical reactions, including:
Adsorption: It exhibits high water adsorption capacity, making it suitable for applications in heat exchange processes.
Common Reagents and Conditions
Reagents: Common reagents include aluminum salts (e.g., aluminum nitrate, aluminum chloride) and isophthalic acid.
Conditions: Reactions typically occur under hydrothermal conditions with controlled temperature and pressure.
Major Products
The primary product of these reactions is the aluminum hydroxide isophthalate metal-organic framework itself. depending on the specific reaction conditions and reagents used, other metal-organic frameworks or coordination compounds may also be formed .
Aplicaciones Científicas De Investigación
Aluminum hydroxide isophthalate metal-organic framework has a wide range of scientific research applications, including:
Comparación Con Compuestos Similares
Similar Compounds
Aluminum terephthalate metal-organic framework: Similar in structure but uses terephthalic acid instead of isophthalic acid.
MIL-101 (Al)-NH2: Another aluminum-based metal-organic framework with different ligands and properties.
Uniqueness
Aluminum hydroxide isophthalate metal-organic framework is unique due to its specific combination of aluminum hydroxide and isophthalate ligands, which confer distinct structural and adsorption properties. Its high water adsorption capacity and stability under various conditions make it particularly suitable for applications in heat exchange and gas storage .
Propiedades
InChI |
InChI=1S/C8H6O4.Al.H2O/c9-7(10)5-2-1-3-6(4-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+2;/p-2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRPJNGOMAZGBZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C1)C(=O)O[Al]OC2=O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6AlO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



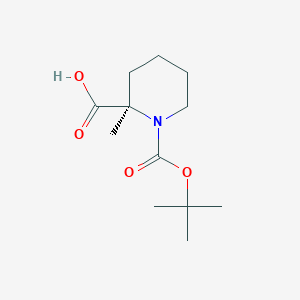
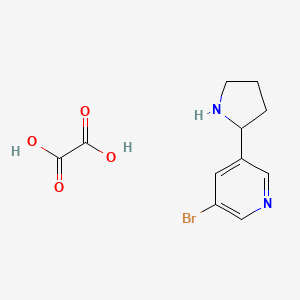


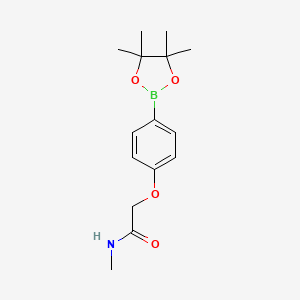

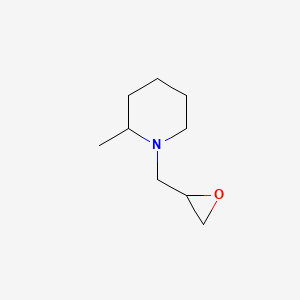
![tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B3102250.png)
![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B3102266.png)
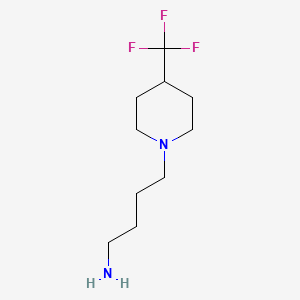
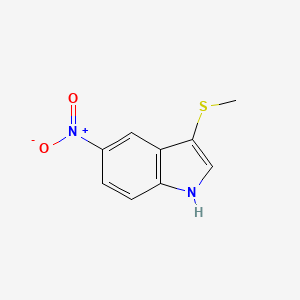
![1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B3102278.png)
